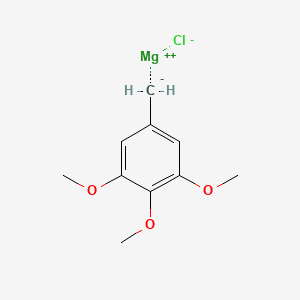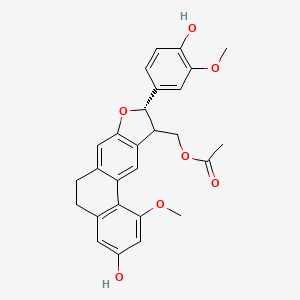
Shanciol H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Shanciol H is typically synthesized through chemical synthesis . The synthetic route may involve the oxidation and cyclization of benzoic acid . The preparation of this compound requires specific organic synthesis techniques and equipment . Industrial production methods for this compound involve large-scale chemical synthesis processes, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Shanciol H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Shanciol H has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds . In biology, this compound is studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative properties . In medicine, it is explored for its potential therapeutic applications . In the industry, this compound is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Shanciol H involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to target proteins and modulating their activity . The molecular pathways involved in the action of this compound include signal transduction pathways and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C27H26O7 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-21-20-12-19-15(4-5-16-8-18(29)11-25(32-3)26(16)19)9-23(20)34-27(21)17-6-7-22(30)24(10-17)31-2/h6-12,21,27,29-30H,4-5,13H2,1-3H3/t21?,27-/m1/s1 |
InChI-Schlüssel |
UBJDLKGJDZONCO-IAIRZMIISA-N |
Isomerische SMILES |
CC(=O)OCC1[C@H](OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Kanonische SMILES |
CC(=O)OCC1C(OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
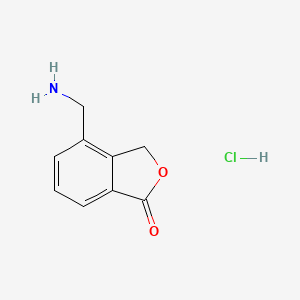
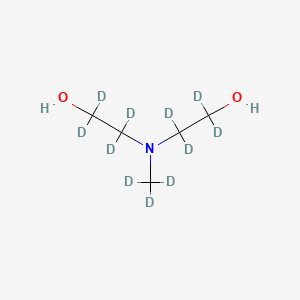
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

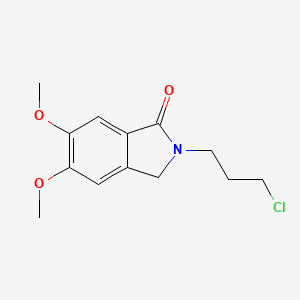
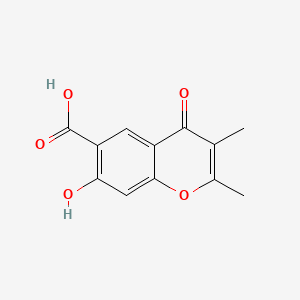
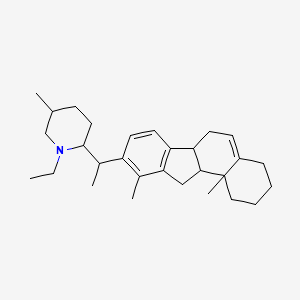
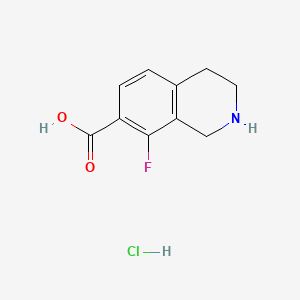
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
